3-({[1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
Description
The compound 3-({[1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine (CAS: 851807-51-7) features a 4,5-dihydroimidazole (imidazoline) core substituted at the 1-position with a 3,5-dimethoxybenzoyl group. A sulfanylmethyl (-SCH2-) linker bridges the imidazoline’s 2-position to a pyridine ring at the 3-position (Fig. 1). Its molecular formula is C18H19N3O3S (MW: 357.43), with the 3,5-dimethoxybenzoyl group contributing significant steric bulk and electron-donating methoxy substituents .
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-23-15-8-14(9-16(10-15)24-2)17(22)21-7-6-20-18(21)25-12-13-4-3-5-19-11-13/h3-5,8-11H,6-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATZXSZKXKKTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multiple steps. One common approach is to start with the preparation of the 3,5-dimethoxybenzoyl chloride, which is then reacted with 4,5-dihydro-1H-imidazole to form the intermediate compound. This intermediate is further reacted with a thiol-containing pyridine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-({[1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydroimidazole derivatives.
Scientific Research Applications
3-({[1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-({[1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine exerts its effects is not fully understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its imidazole and pyridine rings. These interactions could modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound belongs to a broader class of imidazoline-pyridine hybrids. Below is a detailed comparison with key analogs:
2.1. Substituent Variations on the Imidazoline Core
2.2. Linker and Pyridine Modifications
- Key Insight : The sulfanylmethyl linker in the target compound balances flexibility and stability, while diarylpyridines (e.g., from ) exhibit rigidity suited for DNA/RNA interaction.
Biological Activity
3-({[1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic compound that features a unique combination of functional groups, including a pyridine ring and an imidazole moiety. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the synthesis, biological mechanisms, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of 3,5-Dimethoxybenzoyl Chloride : This is the starting material that reacts with 4,5-dihydro-1H-imidazole.
- Formation of Intermediate : The reaction produces an intermediate compound that is further processed.
- Final Reaction : The intermediate is reacted with a thiol-containing pyridine derivative to yield the final product under specific conditions.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors through its imidazole and pyridine rings. These interactions may modulate various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Compounds structurally related to this compound have shown effectiveness against various bacterial strains.
Anticancer Properties
Preliminary studies suggest potential anticancer activity:
- Cell Line Studies : In vitro studies on cancer cell lines have indicated that this compound may inhibit cell proliferation and induce apoptosis in certain cancer types.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of similar benzoyl derivatives. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable efficacy .
Study 2: Anticancer Activity
In another investigation featured in Cancer Letters, researchers assessed the effects of related compounds on human breast cancer cells. The findings revealed that these compounds could significantly reduce cell viability and promote apoptosis through caspase activation .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| 3-Dimethoxybenzoyl Imidazole | Moderate | Low | Enzyme inhibition |
| 4-Dihydroimidazole Derivative | High | Moderate | Apoptosis induction |
| This compound | High | Potentially High | Targeting enzyme pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
